

Acss2-IN-2: A Potent Chemical Probe for Interrogating ACSS2 Function

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Compound of Interest

Compound Name: Acss2-IN-2

Cat. No.: B12400579

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA synthetase short-chain family member 2 (ACSS2) is a critical metabolic enzyme that catalyzes the conversion of acetate to acetyl-CoA. This reaction is a key node in cellular metabolism, providing the fundamental two-carbon unit for a myriad of biosynthetic processes, including lipid synthesis and histone acetylation. The dual localization of ACSS2 in the cytoplasm and nucleus underscores its multifaceted role in both maintaining metabolic homeostasis and regulating gene expression. Under conditions of metabolic stress, such as hypoxia and nutrient deprivation frequently observed in the tumor microenvironment, cancer cells upregulate ACSS2 to utilize acetate as a salvage pathway for generating acetyl-CoA, thereby sustaining proliferation and survival. This dependency on ACSS2 in pathological states has positioned it as a compelling therapeutic target. **Acss2-IN-2** has emerged as a potent and selective chemical probe, enabling the precise dissection of ACSS2 function in various biological contexts. This technical guide provides a comprehensive overview of **Acss2-IN-2**, including its biochemical properties, experimental protocols for its use, and its role in elucidating ACSS2-mediated signaling pathways.

Quantitative Data on ACSS2 Inhibitors

The development of potent and selective inhibitors is crucial for the functional characterization of enzymes like ACSS2. **Acss2-IN-2** and other recently developed molecules have

demonstrated high efficacy in inhibiting ACSS2 activity. The following tables summarize the key quantitative data for these inhibitors.

| Inhibitor | IC50 (nM) | Assay Type | Cell Line | Reference |
|------------|-----------|-------------|-----------|-----------|
| Acss2-IN-2 | 3.8 | Biochemical | - | [1] |
| VY-3-135 | 44 | Biochemical | - | [2][3] |
| MTB-9655 | 0.15 | Biochemical | - | [1] |
| MTB-9655 | 3 | Cellular | - | [1] |

Table 1: Potency of ACSS2 Inhibitors

| Inhibitor | Target | Activity | Reference |
|-----------|--------|---------------|-----------|
| VY-3-135 | ACSS1 | No inhibition | [2][3] |
| VY-3-135 | ACSS3 | No inhibition | [3] |

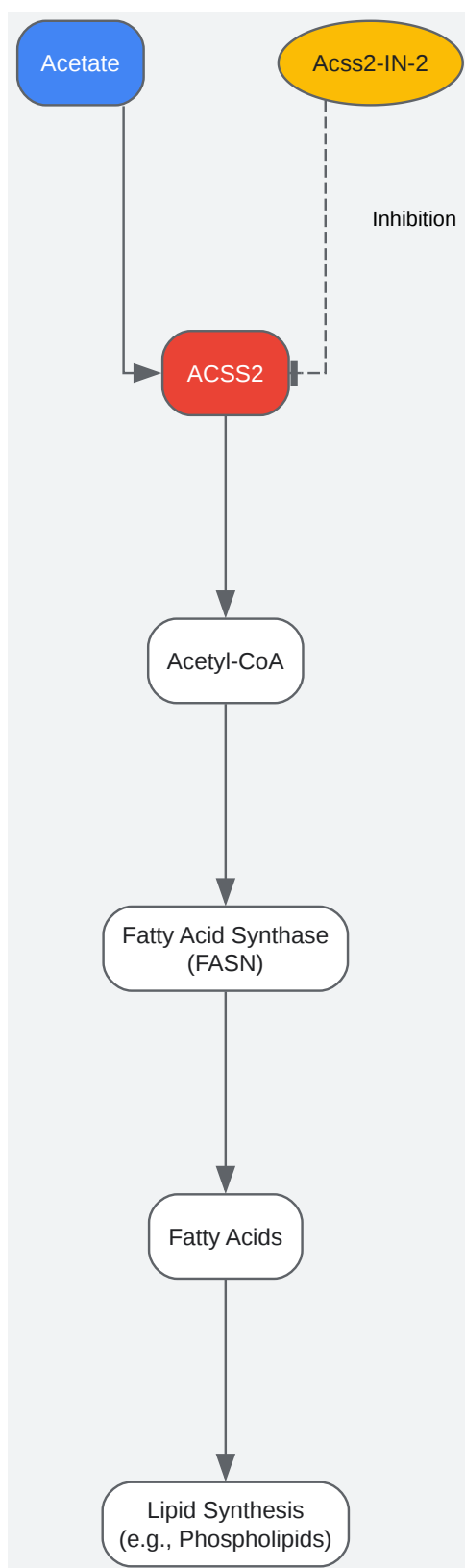
Table 2: Selectivity Profile of VY-3-135

ACSS2 Signaling Pathways

ACSS2 plays a central role in cellular metabolism and gene regulation, particularly under stress conditions. Its inhibition by probes like **Acss2-IN-2** can perturb these pathways, providing insights into their function.

Cytoplasmic Function: Lipid Metabolism

In the cytoplasm, ACSS2-derived acetyl-CoA is a primary building block for de novo fatty acid synthesis, a process crucial for membrane production in rapidly proliferating cells.

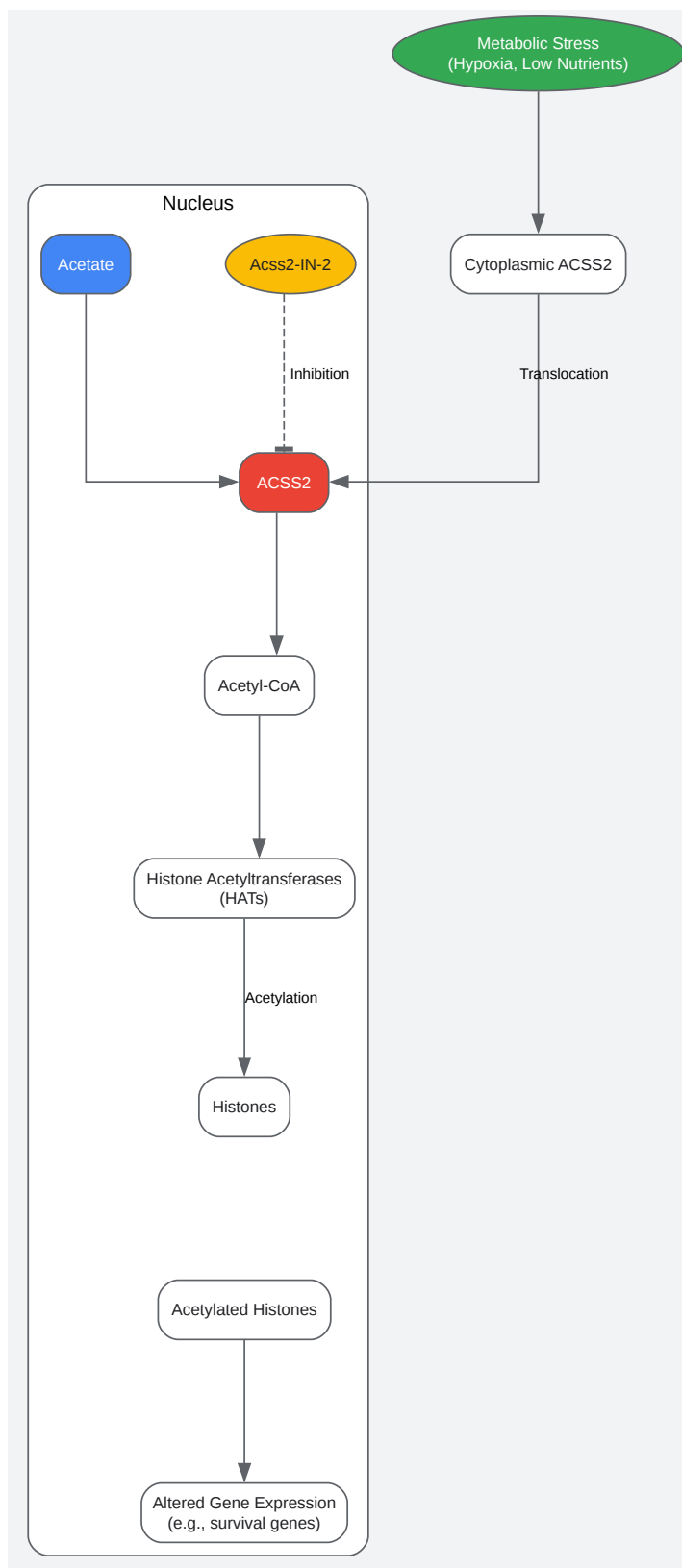


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Caption: Cytoplasmic ACSS2-mediated lipid synthesis pathway.

Nuclear Function: Gene Regulation

Under metabolic stress, ACSS2 translocates to the nucleus where it provides a localized source of acetyl-CoA for histone acetylation, leading to changes in gene expression that promote cell survival.



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Caption: Nuclear ACSS2-mediated histone acetylation and gene regulation.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the function of ACSS2 and the effects of its inhibition by **Acss2-IN-2**.

Biochemical Assay for ACSS2 Activity

This protocol describes an in vitro assay to measure the enzymatic activity of ACSS2 and determine the IC₅₀ of inhibitors like **Acss2-IN-2**. The assay is based on the detection of AMP, a product of the ACSS2-catalyzed reaction, using a commercially available kit.

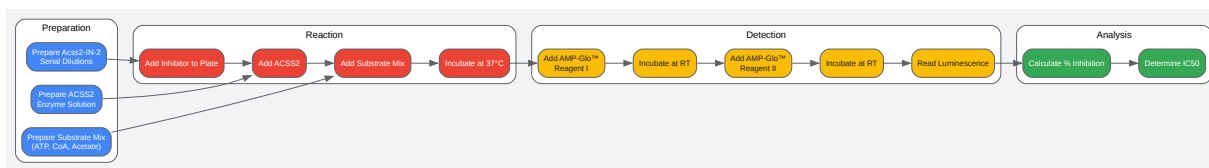
Materials:

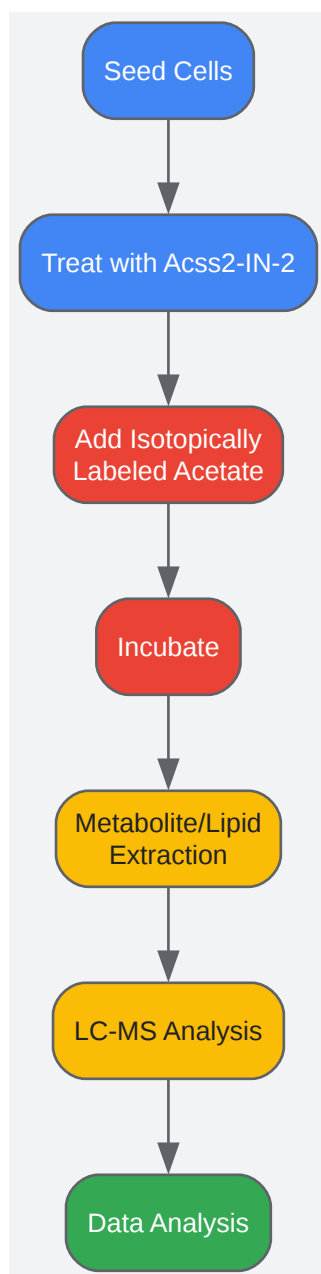
- Recombinant human ACSS2 protein
- **Acss2-IN-2** or other test compounds
- ATP
- Coenzyme A (CoA)
- Sodium Acetate
- Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% BSA)
- AMP-Glo™ Assay Kit (Promega)
- 384-well white opaque plates
- Multimode plate reader with luminescence detection capabilities

Procedure:

- Prepare serial dilutions of **Acss2-IN-2** in DMSO.
- In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).

- Add 4 μ L of a solution containing recombinant ACSS2 (e.g., 1 nM final concentration) in assay buffer to each well.
- Initiate the enzymatic reaction by adding 5 μ L of a substrate mix containing ATP (e.g., 100 μ M final concentration), CoA (e.g., 100 μ M final concentration), and sodium acetate (e.g., 500 μ M final concentration) in assay buffer.
- Incubate the plate at 37°C for 180 minutes.
- Stop the reaction and deplete the remaining ATP by adding 5 μ L of AMP-Glo™ Reagent I and incubate for 60 minutes at room temperature.
- Add 10 μ L of AMP-Glo™ Reagent II to convert AMP to ATP and incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **Acss2-IN-2** and determine the IC50 value by fitting the data to a dose-response curve.





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